molecular formula C18H18N2OS2 B2649508 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide CAS No. 899988-72-8

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide

Cat. No. B2649508
CAS RN: 899988-72-8
M. Wt: 342.48
InChI Key: VTAZKPULQDEYJG-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with structural elements similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide focuses on their synthesis and reactivity. For instance, the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium led to a new dianion, which could react with various electrophiles to give cyclopropanes with high stereoselectivity, demonstrating the potential for creating functionalized chemical structures (Kazuhiko Tanaka, Keizaburo Minami, A. Kaji, 1987). Similarly, novel cyanothioformamides were prepared by treating isothiocyanatosulfonamides with potassium cyanide, highlighting the versatility of cyano and thiophene derivatives in synthesizing heterocyclic compounds with potential biological activities (M. El-Gaby, A. El‐Sharief, A. A. Atalla, Abu-Bakr A. El-Adasy, 2004).

Potential in Solar Cell Applications

Research into organic sensitizers for solar cell applications has also highlighted the importance of compounds containing cyanoacrylic and thiophene units. Novel organic sensitizers designed at the molecular level have shown unprecedented efficiency in converting incident photons to current, suggesting that cyano and thiophene derivatives could be integral in developing high-efficiency solar cells (Sanghoon Kim, Jae Kwan Lee, S. Kang, et al., 2006).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c19-12-15-14-8-4-9-16(14)23-18(15)20-17(21)10-5-11-22-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAZKPULQDEYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide

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